Obeticholic acid (6α-ethyl-chenodeoxycholic acid) is a semi-synthetic bile acid derivative [, , ]. It acts as a potent and selective agonist of the farnesoid X receptor (FXR) [, , , , , , , ]. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a key role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammatory responses [, , , , , ]. Obeticholic acid has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC), non-alcoholic fatty liver disease (NAFLD), and portal hypertension [, , , , , , , , , , ].
Obeticholic acid is classified as a bile acid analog and is chemically identified as (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. It is synthesized from 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid through various chemical reactions involving reduction and purification processes .
The synthesis of obeticholic acid involves several key steps:
The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature and solvent choice. High-performance liquid chromatography coupled with mass spectrometry is often employed to monitor the reaction progress and ensure purity .
Obeticholic acid has a complex molecular structure characterized by multiple chiral centers. Its structural formula can be represented as follows:
This indicates that it consists of 27 carbon atoms, 46 hydrogen atoms, and 3 oxygen atoms.
The molecular weight of obeticholic acid is approximately 414.66 g/mol. The compound exhibits specific stereochemistry due to its multiple chiral centers which are critical for its biological activity .
Obeticholic acid participates in various chemical reactions typical of bile acids. These include:
The stability of obeticholic acid under different pH levels is crucial for its therapeutic efficacy. Studies have demonstrated that it remains stable in physiological pH but may degrade under extreme acidic or alkaline conditions .
Obeticholic acid exerts its effects primarily through activation of the farnesoid X receptor. Upon binding to this receptor:
Clinical studies have shown that treatment with obeticholic acid results in significant reductions in liver enzymes and improvements in liver histology among patients with liver diseases .
Obeticholic acid is primarily used in clinical settings for treating liver diseases such as:
Additionally, ongoing research explores its potential applications in metabolic syndrome and cardiovascular diseases due to its effects on lipid metabolism .
The molecular design of obeticholic acid (OCA) emerged from strategic modifications of the endogenous farnesoid X receptor (FXR) ligand chenodeoxycholic acid (CDCA). Researchers identified that CDCA’s modest FXR agonism (EC₅₀ = 10–50 μM) stemmed from suboptimal interactions within the ligand-binding domain (LBD). X-ray crystallography revealed a hydrophobic pocket adjacent to the steroid core’s C6 position, prompting the hypothesis that alkylation at this site could enhance binding affinity [1] [4]. Introducing a 6α-ethyl group generated 6α-ethyl-chenodeoxycholic acid (6-ECDCA), later designated obeticholic acid. This ethyl extension:
The 6α stereochemistry was critical; β-configuration abolished activity due to suboptimal pocket occupancy. Additionally, retention of the 3α,7α-dihydroxy configuration preserved hydrogen-bonding networks with Tyr358 and His451 residues, while C24 carboxylate maintained ionic pairing with Arg331 [1] [7].
Table 1: Impact of Structural Modifications on FXR Agonist Potency
Compound | C6 Modification | EC₅₀ (μM) | Relative Potency vs. CDCA |
---|---|---|---|
CDCA | None | 10–50 | 1x |
6α-Methyl-CDCA | α-Methyl | 5.2 | 5–10x |
6α-Ethyl-CDCA (OCA) | α-Ethyl | 0.1 | 100–500x |
6β-Ethyl-CDCA | β-Ethyl | >100 | <0.1x |
SAR studies extended beyond the steroidal scaffold to optimize selectivity, metabolic stability, and physicochemical properties. Key discoveries included:
Table 2: Key FXR Ligand Chemotypes and Their Pharmacological Profiles
Chemotype | Representative Compound | EC₅₀/IC₅₀ | Efficacy (%) | Selectivity Notes |
---|---|---|---|---|
Bile Acid (Steroidal) | Obeticholic acid | 0.1 μM | 100% (Full agonist) | >100x selectivity over TGR5 |
Isoxazole | GW4064 | 0.15 μM | 98% | PPARα cross-reactivity |
Pyrrole-3-carboxylate | Compound 20 | IC₅₀ = 8 μM | Antagonist | FXR-specific |
Adamantyl-piperazine | Compound 10a | 0.04 μM | 92% | No PPAR/TGR5 activation |
OCA’s synthesis from CDCA involves multistep chemical transformations with critical regioselectivity and stereochemistry challenges:
Scalability hurdles included:
Intercept Pharmaceuticals secured robust IP protection for OCA through composition-of-matter, synthesis, and formulation patents:
Patent strategies involved:
Table 3: Key Patents Protecting Obeticholic Acid
Patent Number | Focus | Key Claims | Expiration | Strategic Importance |
---|---|---|---|---|
US10047117B2 | Compound & Derivatives | C6-ethyl bile acids, synthesis intermediates | 2032 | Core composition protection |
US10758549B2 | Crystalline Forms | Anhydrous Form 1, hydrates | 2034 | Blocks generic formulations |
US10052337 | Formulations | Solid dispersions, tablet compositions | 2035 | Overcomes solubility limitations |
US10047117B2 | Synthetic Methods | High-yield alkylation (>60%), purification | 2032 | Manufacturing advantage |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2